![molecular formula C17H18O B14223398 [2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol CAS No. 823228-28-0](/img/structure/B14223398.png)
[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol: is a chemical compound known for its unique structure, which includes a phenyl ring substituted with a methanol group and a dec-3-ene-1,5-diyn-1-yl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol typically involves multi-step organic reactions. One common method includes the coupling of a phenylmethanol derivative with a dec-3-ene-1,5-diyn-1-yl precursor under specific reaction conditions. The reaction may require catalysts such as palladium or copper to facilitate the coupling process. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol: can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The alkyne groups in the dec-3-ene-1,5-diyn-1-yl chain can be reduced to alkenes or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of [2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]carboxylic acid.
Reduction: Formation of [2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]ethanol.
Substitution: Formation of halogenated derivatives of the original compound.
Applications De Recherche Scientifique
[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mécanisme D'action
The mechanism of action of [2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol: can be compared with other compounds having similar structural features:
[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]ethanol: Similar structure but with an ethanol group instead of methanol.
[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]carboxylic acid: Similar structure but with a carboxylic acid group.
[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]amine: Similar structure but with an amine group.
This compound in various fields of research and industry.
Propriétés
Numéro CAS |
823228-28-0 |
|---|---|
Formule moléculaire |
C17H18O |
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
(2-dec-3-en-1,5-diynylphenyl)methanol |
InChI |
InChI=1S/C17H18O/c1-2-3-4-5-6-7-8-9-12-16-13-10-11-14-17(16)15-18/h7-8,10-11,13-14,18H,2-4,15H2,1H3 |
Clé InChI |
UGNIIVNTZYCKMC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC=CC#CC1=CC=CC=C1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


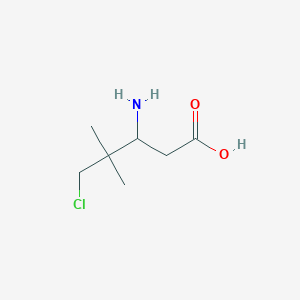
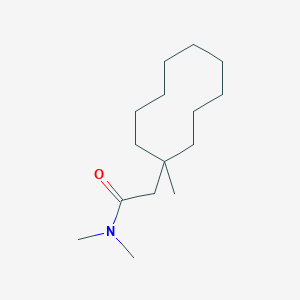
![N-Phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B14223329.png)
![2-Amino-5-{[(propan-2-yl)oxy]methyl}phenol](/img/structure/B14223348.png)
![2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B14223353.png)
![2-Methyl-2-[(2-{[2-(morpholin-4-YL)ethyl]amino}ethyl)amino]propan-1-OL](/img/structure/B14223360.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-2-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14223365.png)
![1,4-Dihydropyrazino[2,3-g]quinoxaline](/img/structure/B14223369.png)
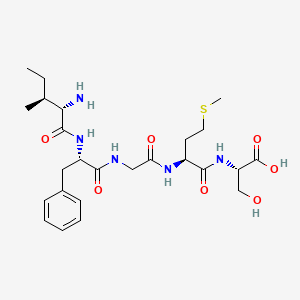
![2,3-Dibromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrole](/img/structure/B14223379.png)
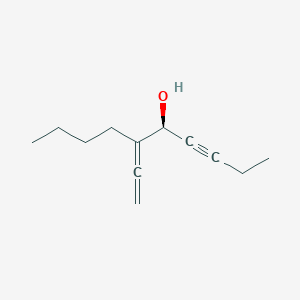
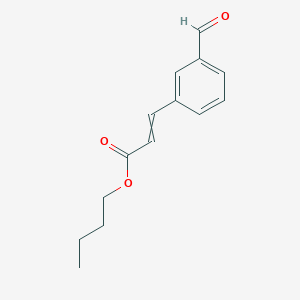
![N-{4-[(Methanesulfonyl)amino]phenyl}glycine](/img/structure/B14223393.png)
![[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]methanol](/img/structure/B14223404.png)
